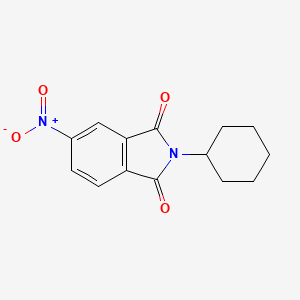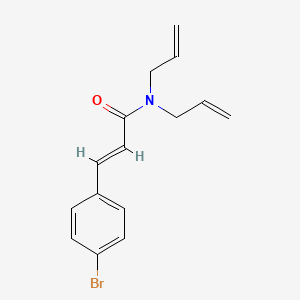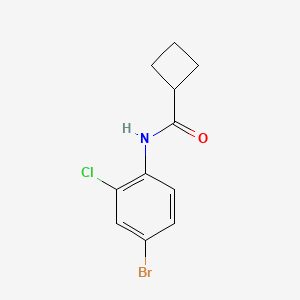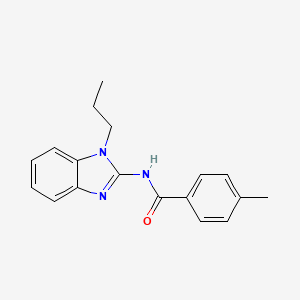
2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione, also known as CNQX, is a competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system (CNS). CNQX has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes, such as learning and memory, synaptic plasticity, epilepsy, stroke, and neurodegenerative diseases.
作用機序
2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione exerts its pharmacological effects by binding to the agonist-binding site of AMPA receptors and preventing the binding of glutamate, the endogenous agonist of AMPA receptors. This results in the inhibition of AMPA receptor-mediated synaptic transmission and the reduction of excitatory neurotransmission in the CNS. 2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione is a competitive antagonist, meaning that it competes with glutamate for binding to the AMPA receptor and is reversible upon removal.
Biochemical and physiological effects:
2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects in the CNS. For example, 2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione can inhibit LTP, a form of synaptic plasticity that underlies learning and memory. 2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione can also induce epileptic seizures by decreasing the threshold for neuronal excitability and promoting synchronous firing of neurons. Moreover, 2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione can protect neurons from ischemic damage in stroke and reduce neuroinflammation in neurodegenerative diseases.
実験室実験の利点と制限
2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione has several advantages as a tool compound for scientific research. First, it is a selective and reversible antagonist of AMPA receptors, which allows for the specific manipulation of AMPA receptor-mediated synaptic transmission. Second, it is a well-characterized compound with a known mechanism of action and pharmacokinetics. Third, it is commercially available and relatively inexpensive. However, there are also limitations to the use of 2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione in lab experiments. For example, 2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione may have off-target effects on other ionotropic glutamate receptors or non-glutamatergic receptors. Moreover, 2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione may have different effects on different subtypes of AMPA receptors or in different brain regions.
将来の方向性
There are many future directions for the use of 2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione in scientific research. One direction is to investigate the role of AMPA receptors and 2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione in the regulation of synaptic plasticity and learning and memory in different brain regions and under different conditions. Another direction is to explore the potential therapeutic applications of 2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione in neurological and psychiatric disorders, such as epilepsy, stroke, and Alzheimer's disease. Moreover, the development of novel 2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione derivatives with improved selectivity, potency, and pharmacokinetics may lead to new insights into the function of AMPA receptors and the treatment of CNS disorders.
合成法
2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione can be synthesized by several methods, including the reaction of cyclohexanone with nitroethane, followed by cyclization with phthalic anhydride, and subsequent reduction and nitration of the intermediate product. Another method is the reaction of cyclohexanone with nitromethane and phthalic anhydride, followed by oxidation and nitration of the intermediate product. The purity and yield of 2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione can be improved by recrystallization and chromatography.
科学的研究の応用
2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione has been widely used as a tool compound in scientific research to selectively block AMPA receptor-mediated synaptic transmission and investigate the physiological and pathological functions of AMPA receptors. For example, 2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione has been used to demonstrate the involvement of AMPA receptors in long-term potentiation (LTP), a cellular mechanism underlying learning and memory. 2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione has also been used to induce epileptic seizures in animal models and investigate the mechanisms of epilepsy. Moreover, 2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione has been used to investigate the neuroprotective effects of AMPA receptor blockade in stroke and neurodegenerative diseases.
特性
IUPAC Name |
2-cyclohexyl-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-13-11-7-6-10(16(19)20)8-12(11)14(18)15(13)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANDKMATVOHWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-5-nitro-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-benzylidene-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5784658.png)
![3-methyl-6-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5784662.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5784669.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol](/img/structure/B5784675.png)
![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5784678.png)
![N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5784680.png)
![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5784695.png)



![ethyl 4-({[(3-methyl-1H-pyrazol-5-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5784722.png)
![5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5784740.png)

![4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5784761.png)